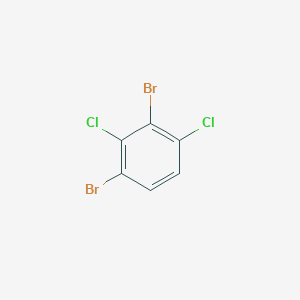

1,3-Dibromo-2,4-dichlorobenzene

Description

BenchChem offers high-quality 1,3-Dibromo-2,4-dichlorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dibromo-2,4-dichlorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-2,4-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2Cl2/c7-3-1-2-4(9)5(8)6(3)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUDFUBIELPUTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)Br)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1,3-dibromo-2,4-dichlorobenzene from 1,3-dichlorobenzene

An In-depth Technical Guide to the

This guide provides a comprehensive exploration of the synthesis of 1,3-dibromo-2,4-dichlorobenzene, a polyhalogenated aromatic compound, from the starting material 1,3-dichlorobenzene. The narrative is structured to provide not only a detailed experimental protocol but also a deep understanding of the underlying chemical principles that govern the reaction's outcome. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a robust and well-validated methodology.

Strategic Overview and Theoretical Foundation

The synthesis of 1,3-dibromo-2,4-dichlorobenzene is achieved through the electrophilic aromatic substitution (EAS) of 1,3-dichlorobenzene. This process involves the sequential substitution of two hydrogen atoms on the benzene ring with bromine atoms. The success of this synthesis hinges on understanding the directing effects of the chloro substituents and controlling the reaction conditions to favor the desired isomer.

The Principle of Electrophilic Aromatic Substitution (EAS)

Aromatic halogenation is a classic example of EAS. The reaction proceeds because the electron-rich π-system of the benzene ring is susceptible to attack by a strong electrophile. In the case of bromination, molecular bromine (Br₂) itself is not sufficiently electrophilic to react with a deactivated ring like dichlorobenzene. Therefore, a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), is essential.[1][2] The catalyst polarizes the Br-Br bond, creating a potent electrophilic bromine species that can be attacked by the aromatic ring.[3][4]

The general mechanism involves three key steps:

-

Generation of the Electrophile: The Lewis acid interacts with bromine to form a highly polarized complex.

-

Nucleophilic Attack: The π-electrons of the aromatic ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A base removes a proton from the carbon bearing the new bromine atom, restoring the aromaticity of the ring and regenerating the catalyst.[3]

Regioselectivity: The Directing Influence of Chloro Groups

The regiochemical outcome of the bromination is dictated by the two chlorine atoms already present on the ring. Halogens are a unique class of substituents in EAS.

-

Inductive Effect (-I): Due to their high electronegativity, chlorine atoms withdraw electron density from the benzene ring through the sigma bond network. This inductive effect deactivates the ring, making it less reactive towards electrophiles than benzene itself.[5][6]

-

Resonance Effect (+R): The lone pairs of electrons on the chlorine atoms can be delocalized into the π-system of the ring. This resonance effect increases the electron density at the ortho and para positions.[7][8][9]

While the inductive effect is stronger and causes overall deactivation, the resonance effect controls the orientation of the incoming electrophile.[5][6] Consequently, chlorine is an ortho, para-director.

In 1,3-dichlorobenzene, the available positions for substitution are C2, C4, C5, and C6.

-

Positions 4 and 6: These are ortho to one chlorine and para to the other. They are the most activated positions due to the additive ortho, para-directing effects.

-

Position 2: This position is ortho to both chlorine atoms. It is also activated but may experience some steric hindrance.

-

Position 5: This position is meta to both chlorines and is the most deactivated.

Therefore, the first bromination is strongly directed to the C4 (or the equivalent C6) position, yielding 1-bromo-2,4-dichlorobenzene as the major product. The subsequent bromination of this intermediate will then lead to the final product. The existing substituents (two chlorines and one bromine, all ortho, para-directors) will direct the second bromine to the remaining activated position, C3, to yield 1,3-dibromo-2,4-dichlorobenzene .

Experimental Synthesis Protocol

This section details the materials, safety precautions, and step-by-step procedure for the synthesis. This protocol is designed as a self-validating system, where careful execution is paramount for achieving high yield and purity.

Materials and Equipment

| Reagent / Material | Grade | Supplier Example | Purpose |

| 1,3-Dichlorobenzene | Reagent, 99% | Sigma-Aldrich | Starting Material |

| Bromine | ReagentPlus®, ≥99.5% | Sigma-Aldrich | Brominating Agent |

| Iron(III) bromide (FeBr₃) | Anhydrous, 98% | Sigma-Aldrich | Lewis Acid Catalyst |

| Dichloromethane (CH₂Cl₂) | ACS Reagent, ≥99.5% | Fisher Scientific | Solvent / Extraction |

| Sodium Hydroxide (NaOH) | Pellets, ACS Reagent | Fisher Scientific | Neutralization |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR | Drying Agent |

| Equipment | |||

| 500 mL Three-neck round-bottom flask | Reaction Vessel | ||

| Reflux condenser with gas outlet | Condense Vapors / Vent HBr | ||

| 125 mL Dropping funnel | Controlled addition of Br₂ | ||

| Magnetic stirrer and stir bar | Homogeneous mixing | ||

| Heating mantle / Oil bath | Temperature Control | ||

| 500 mL Separatory funnel | Liquid-liquid extraction | ||

| Rotary evaporator | Solvent Removal | ||

| Glassware for distillation/recrystallization | Purification |

Critical Safety Precautions

This reaction involves highly corrosive and toxic substances. Adherence to strict safety protocols is mandatory. The entire procedure must be conducted within a certified chemical fume hood.

| Substance | Primary Hazards | Handling Precautions |

| Bromine | Fatal if inhaled, causes severe skin burns and eye damage, very toxic to aquatic life.[10][11][12][13][14] | Wear nitrile gloves, chemical splash goggles, and a lab coat. Handle only in a fume hood. Have a bromine spill kit (containing sodium thiosulfate solution) readily available. |

| 1,3-Dichlorobenzene | Harmful if swallowed, toxic to aquatic life with long-lasting effects.[15][16][17][18] | Avoid ingestion and skin contact. Prevent release into the environment. |

| Hydrogen Bromide (HBr) | Toxic and corrosive gas byproduct. | Ensure the reaction is vented through a gas trap containing a dilute NaOH solution to neutralize the evolved HBr. |

| Dichloromethane | Suspected carcinogen, skin and eye irritant. | Minimize inhalation and skin contact. Use in a well-ventilated area. |

Step-by-Step Methodology

Reaction Setup:

-

Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a 125 mL dropping funnel.

-

Connect the top of the reflux condenser to a gas trap (e.g., an inverted funnel over a beaker of 1M NaOH solution) to neutralize the HBr gas that will evolve.

-

In the fume hood, charge the flask with 1,3-dichlorobenzene (29.4 g, 0.20 mol) and anhydrous iron(III) bromide (1.2 g, 0.004 mol).

-

Carefully measure bromine (67.1 g, 21.5 mL, 0.42 mol) and place it into the dropping funnel.

Bromination Reaction:

-

Begin stirring the contents of the flask to ensure the catalyst is suspended.

-

Add the bromine dropwise from the dropping funnel to the stirred solution at room temperature. The addition should be controlled to maintain a gentle reaction rate, typically over a period of 60-90 minutes. The reaction is exothermic, and the mixture will turn a dark red-brown color as HBr gas evolves.

-

After the addition is complete, gently heat the reaction mixture to a mild reflux (approximately 40-50°C) for 2-3 hours to ensure the reaction proceeds to completion.[19]

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Slowly and carefully pour the dark mixture into 200 mL of cold water in a large beaker.

-

Neutralize the excess bromine by adding a saturated solution of sodium bisulfite or 10% sodium thiosulfate solution dropwise until the red-brown color of bromine disappears.

-

Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL).

-

Combine the organic extracts and wash them sequentially with 100 mL of 1M NaOH solution, and then with 100 mL of brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the dichloromethane solvent using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to yield pure 1,3-dibromo-2,4-dichlorobenzene.

Reaction Parameters and Expected Outcome

| Parameter | Value | Rationale |

| Stoichiometry (Br₂:Substrate) | 2.1 : 1.0 | A slight excess of bromine ensures complete di-substitution. |

| Catalyst Loading | ~2 mol% | Sufficient to catalyze the reaction without excessive side products. |

| Temperature | Room temp addition, then 40-50°C | Controls the initial exothermic reaction and drives it to completion. |

| Reaction Time | 3-5 hours total | Allows for complete addition and subsequent reaction. |

| Theoretical Yield | ~61 g | Based on 0.20 mol of 1,3-dichlorobenzene. |

| Expected Product | 1,3-dibromo-2,4-dichlorobenzene[20] | White to off-white solid at room temperature. |

Visualization of Key Processes

Diagrams provide a clear, at-a-glance understanding of the chemical transformation and the laboratory workflow.

Chemical Reaction Scheme

Caption: Overall synthesis of 1,3-dibromo-2,4-dichlorobenzene.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Product Characterization

Confirmation of the final product's identity and purity is achieved through standard analytical techniques.

| Technique | Expected Results for 1,3-dibromo-2,4-dichlorobenzene |

| ¹H NMR | Two signals in the aromatic region (approx. 7.0-8.0 ppm), each integrating to 1H. Expect two doublets due to coupling between the two remaining adjacent protons. |

| ¹³C NMR | Six distinct signals in the aromatic region (approx. 120-140 ppm), corresponding to the six unique carbon atoms in the asymmetric molecule. |

| Mass Spec. (MS) | A complex molecular ion (M⁺) cluster around m/z 302-310 due to the multiple isotopes of Br (⁷⁹Br, ⁸¹Br) and Cl (³⁵Cl, ³⁷Cl). The specific isotopic pattern is a definitive fingerprint for the compound. |

| Melting Point | The purified solid should exhibit a sharp melting point consistent with literature values. |

References

- Vertex AI Search. (2023). Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing. [Online] Available at: google.com/search?q=electrophilic+aromatic+substitution+directing+effects+of+chlorine

- Allen Institute. Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing in electrophilic aromatic substitution reactions. Why?

- Thermo Fisher Scientific. (2018). Bromine - SAFETY DATA SHEET.

- Carl ROTH. Safety Data Sheet: Bromine.

- Fisher Scientific. (2025). SAFETY DATA SHEET - Bromine.

- SEASTAR CHEMICALS. SAFETY DATA SHEET (SDS) Bromine.

- Vedantu. Although chlorine is an electron withdrawing group class 11 chemistry CBSE.

- PENTA. (2024). Bromine - SAFETY DATA SHEET.

- askIITians. (2025). Although chlorine is an electron withdrawing group, yet it is ortho, para-directing in electrophilic aromatic substitution reaction. Explain why it is so?

- Quora. (2017). Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why?

- CPAChem. (2022). Safety data sheet - 1,3-dichlorobenzene.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 1,3-Dichlorobenzene.

- CDH Fine Chemical. 1,3-DICHLOROBENZENE CAS No 541-73-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Loba Chemie. (2016). 1,3-DICHLOROBENZENE FOR SYNTHESIS MSDS.

- ChemicalBook. (2026). 1,3-Dichlorobenzene - Safety Data Sheet.

- Doc Brown's Chemistry. aromatic chlorination bromination electrophilic substitution.

- ChemicalBook. 1-BROMO-2,4-DICHLOROBENZENE synthesis.

- Benchchem. Technical Support Center: Regioselectivity in the Bromination of 2,5-Dichlorobenzaldehyde.

- Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene.

- PubChem. 1,3-Dibromo-2,4-dichlorobenzene.

- The Organic Chemistry Tutor. (2018). Aromatic Halogenation Mechanism.

- Benchchem. 1,3-Dibromo-2,5-dichlorobenzene Synthesis Protocol.

- Chemguide. the halogenation of benzene - electrophilic substitution.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 4. m.youtube.com [m.youtube.com]

- 5. Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing in electrophilic aromatic substitution reactions. Why? [allen.in]

- 6. Although chlorine is an electron withdrawing group class 11 chemistry CBSE [vedantu.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Although chlorine is an electron withdrawing group, yet it is ortho, - askIITians [askiitians.com]

- 9. quora.com [quora.com]

- 10. thermofishersci.in [thermofishersci.in]

- 11. carlroth.com [carlroth.com]

- 12. fishersci.com [fishersci.com]

- 13. seastarchemicals.com [seastarchemicals.com]

- 14. pentachemicals.eu [pentachemicals.eu]

- 15. cpachem.com [cpachem.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. lobachemie.com [lobachemie.com]

- 18. 1,3-Dichlorobenzene - Safety Data Sheet [chemicalbook.com]

- 19. 1,3-Dibromo-2,5-dichlorobenzene | 81067-41-6 | Benchchem [benchchem.com]

- 20. 1,3-Dibromo-2,4-dichlorobenzene | C6H2Br2Cl2 | CID 14029666 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the IUPAC Nomenclature and Isomeric Forms of Dibromodichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromodichlorobenzene, with the chemical formula C₆H₂Br₂Cl₂, represents a class of polysubstituted aromatic hydrocarbons. The precise arrangement of its bromine and chlorine substituents on the benzene ring gives rise to six distinct positional isomers. Each of these isomers possesses unique physical and chemical properties, which in turn influence their behavior in chemical reactions, their toxicological profiles, and their utility as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. A thorough understanding of the systematic nomenclature and the ability to distinguish between these isomers is therefore of paramount importance for researchers in organic synthesis, analytical chemistry, and drug development.

This guide provides a comprehensive overview of the IUPAC nomenclature for the six isomers of dibromodichlorobenzene. It further delves into the principles of their analytical separation and identification, with a focus on spectroscopic and chromatographic techniques. This document is intended to serve as a practical resource, bridging the gap between fundamental chemical principles and their application in a laboratory setting.

Part 1: IUPAC Nomenclature of Dibromodichlorobenzene Isomers

The systematic naming of polysubstituted benzene derivatives, such as dibromodichlorobenzene, follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The primary objective of these rules is to provide a unique and unambiguous name for every chemical compound. The key principles applied in naming the isomers of dibromodichlorobenzene are:

-

Parent Hydride: The parent structure is benzene.

-

Substituent Identification: The substituents are two bromine atoms ("dibromo") and two chlorine atoms ("dichloro").

-

Locant Assignment: The positions of the substituents on the benzene ring are indicated by numbers (locants). The numbering of the ring is done in a way that assigns the lowest possible set of locants to the substituents.

-

Alphabetical Ordering: The substituents are listed in alphabetical order ("bromo" before "chloro") in the final name.

When multiple numbering schemes result in the same lowest locant set, the substituent cited first in the name (alphabetically) is assigned the lowest number.[1][2]

Based on these rules, the six possible isomers of dibromodichlorobenzene are systematically identified and named as follows:

| Isomer Number | Substitution Pattern | IUPAC Name |

| 1 | 1,2-Dibromo-3,4-dichloro | 1,2-Dibromo-3,4-dichlorobenzene |

| 2 | 1,2-Dibromo-4,5-dichloro | 1,2-Dibromo-4,5-dichlorobenzene |

| 3 | 1,3-Dibromo-2,4-dichloro | 1,3-Dibromo-2,4-dichlorobenzene |

| 4 | 1,3-Dibromo-2,5-dichloro | 1,3-Dibromo-2,5-dichlorobenzene |

| 5 | 1,4-Dibromo-2,3-dichloro | 1,4-Dibromo-2,3-dichlorobenzene |

| 6 | 1,4-Dibromo-2,5-dichloro | 1,4-Dibromo-2,5-dichlorobenzene |

Table 1: The six positional isomers of dibromodichlorobenzene and their corresponding IUPAC names.

The process of determining the correct IUPAC name for a given isomer is a logical, step-by-step procedure. The following diagram illustrates the decision-making process for assigning locants to achieve the lowest possible numbering scheme.

The structures of the six isomers are presented below:

Part 2: Analytical Characterization of Dibromodichlorobenzene Isomers

The differentiation and identification of the six dibromodichlorobenzene isomers rely on modern analytical techniques, primarily nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, particularly ¹H (proton) and ¹³C.

¹H NMR Spectroscopy: The chemical shifts of the two aromatic protons in dibromodichlorobenzene isomers are highly dependent on the electronic effects (inductive and resonance) of the four halogen substituents. The number of distinct proton signals and their splitting patterns (multiplicities) are determined by the symmetry of the molecule.

¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the benzene ring. The chemical shifts of these carbons are influenced by the attached substituents.

The predicted ¹H and ¹³C NMR chemical shifts for the six isomers of dibromodichlorobenzene, calculated using substituent chemical shift (SCS) increments, are summarized in the table below. These values provide a valuable reference for the identification of these isomers in experimental spectra. The base value for the chemical shift of a proton in benzene is ~7.3 ppm, and for a carbon atom is 128.5 ppm.[3][4]

| IUPAC Name | Predicted ¹H Chemical Shifts (ppm) | Predicted ¹³C Chemical Shifts (ppm) |

| 1,2-Dibromo-3,4-dichlorobenzene | 7.5 (d, J=8.5 Hz), 7.2 (d, J=8.5 Hz) | 135.5 (C-Cl), 134.8 (C-Cl), 132.1 (C-Br), 129.8 (C-Br), 130.5 (CH), 128.2 (CH) |

| 1,2-Dibromo-4,5-dichlorobenzene | 7.6 (s), 7.6 (s) | 134.2 (C-Cl), 134.2 (C-Cl), 131.5 (C-Br), 131.5 (C-Br), 130.8 (CH), 130.8 (CH) |

| 1,3-Dibromo-2,4-dichlorobenzene | 7.4 (d, J=8.7 Hz), 7.1 (d, J=8.7 Hz) | 136.1 (C-Cl), 133.7 (C-Cl), 130.9 (C-Br), 128.6 (C-Br), 131.2 (CH), 129.0 (CH) |

| 1,3-Dibromo-2,5-dichlorobenzene | 7.5 (s), 7.3 (s) | 135.8 (C-Cl), 135.1 (C-Cl), 131.7 (C-Br), 129.4 (C-Br), 130.0 (CH), 128.8 (CH) |

| 1,4-Dibromo-2,3-dichlorobenzene | 7.4 (d, J=8.6 Hz), 7.4 (d, J=8.6 Hz) | 134.9 (C-Cl), 134.9 (C-Cl), 132.4 (C-Br), 132.4 (C-Br), 130.3 (CH), 130.3 (CH) |

| 1,4-Dibromo-2,5-dichlorobenzene | 7.7 (s), 7.7 (s) | 135.3 (C-Cl), 135.3 (C-Cl), 132.8 (C-Br), 132.8 (C-Br), 131.1 (CH), 131.1 (CH) |

Table 2: Predicted ¹H and ¹³C NMR chemical shifts for the isomers of dibromodichlorobenzene. Note: These are estimated values and may differ slightly from experimental data.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone technique for the separation and identification of volatile and semi-volatile organic compounds, making it ideal for the analysis of dibromodichlorobenzene isomers.

Gas Chromatography (GC): The isomers are separated based on their boiling points and their interactions with the stationary phase of the GC column. A non-polar or a mid-polar capillary column is typically employed for the separation of halogenated aromatic compounds. Temperature programming, where the column temperature is gradually increased during the analysis, is crucial for achieving good resolution between the isomers.[5][6]

Mass Spectrometry (MS): As the separated isomers elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the molecular ion and its fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic cluster of peaks for the molecular ion and any fragments containing these halogens, aiding in their identification.[7][8][9]

Part 3: Experimental Protocol for GC-MS Analysis

The following is a representative, self-validating protocol for the separation and identification of dibromodichlorobenzene isomers using GC-MS.

1. Sample Preparation

-

Standard Preparation: Prepare a mixed standard solution containing all six dibromodichlorobenzene isomers at a concentration of approximately 10 µg/mL in a suitable volatile solvent such as hexane or dichloromethane.

-

Sample Preparation: For unknown samples, a suitable extraction method should be employed to isolate the analytes from the sample matrix. Liquid-liquid extraction or solid-phase extraction (SPE) are common techniques for environmental samples. The final extract should be concentrated and solvent-exchanged into a GC-compatible solvent.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or a mid-polar column like a DB-17ms.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection: 1 µL splitless injection at 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: 50-400 m/z.

-

3. Data Analysis

-

Identification: Compare the retention times and mass spectra of the peaks in the sample chromatogram with those of the mixed standard.

-

Confirmation: The presence of the characteristic isotopic patterns for two bromine and two chlorine atoms in the molecular ion region of the mass spectrum provides strong confirmation of the identity of the dibromodichlorobenzene isomers.

The following diagram illustrates the workflow for the GC-MS analysis of dibromodichlorobenzene isomers.

Conclusion

The six isomers of dibromodichlorobenzene, while sharing the same molecular formula, are distinct chemical entities with unique IUPAC names and properties. A systematic approach to their nomenclature, based on established IUPAC rules, is essential for clear communication in a scientific context. The analytical differentiation of these isomers is reliably achieved through a combination of NMR spectroscopy and GC-MS. This guide has provided a foundational understanding of these principles and a practical framework for their application in a research setting. For professionals in drug development and related fields, a firm grasp of these concepts is critical for the synthesis, purification, and characterization of novel chemical entities where such halogenated aromatic structures may serve as key building blocks.

References

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

- BenchChem. (2025). A Researcher's Guide to Assigning 13C NMR Peaks in Polysubstituted Benzene Rings. BenchChem.

-

University of California, Davis. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

- IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

- ChemRxiv. (2021). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines: A His. ChemRxiv.

-

Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Hans J. Reich. (n.d.). Additivity Parameters for 13C Chemical Shifts in Substituted Benzenes. Retrieved from [Link]

- Royal Society of Chemistry. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics.

-

Hans J. Reich. (n.d.). Curphy-Morrison Additivity Constants for Calculating Benzene Chemical Shifts. Retrieved from [Link]

- Wiley Online Library. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal.

-

Scribd. (n.d.). Temperature Programming in GC. Retrieved from [Link]

-

Phenomenex. (2025). Temperature Programming for Better GC Results. Retrieved from [Link]

- Researcher.Life. (1971). Analysis of bromo-chlorobenzenes by gas chromatography.

-

University of Wisconsin-Madison. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

- Rogue Chem. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

International Journal of Science and Research Archive. (2025). Effect of temperature programming on separation and quantitative analysis of organics using gas chromatography-flame ionization detector. Retrieved from [Link]

-

Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

- Pure. (1986). Optimization of temperature programming in gas chromatography with respect to separation time. I. Temperature programme optimiza.

-

Restek. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

-

YouTube. (2018). mass spectrometry examples 2. Retrieved from [Link]

-

ResearchGate. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link]

-

University of Alberta. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. brocku.ca [brocku.ca]

- 5. scribd.com [scribd.com]

- 6. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. youtube.com [youtube.com]

Methodological & Application

Application Note: Site-Selective Suzuki-Miyaura Coupling of 1,3-Dibromo-2,4-dichlorobenzene

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenge of regioselective functionalization of 1,3-Dibromo-2,4-dichlorobenzene , a dense polyhalogenated scaffold used in the synthesis of complex pharmacophores.

Introduction & Mechanistic Rationale

The scaffold 1,3-dibromo-2,4-dichlorobenzene presents a classic "chemoselectivity vs. regioselectivity" puzzle. While the chemoselectivity is dictated by bond dissociation energies (C–Br < C–Cl), the regioselectivity between the two bromine atoms is governed by the Steric-Electronic Mismatch .

The Selectivity Landscape

To achieve high yields, one must exploit the distinct environments of the two bromine atoms:[1]

-

C1-Br (The Kinetic Site): Located at position 1, this bromine is flanked by a Chlorine at C2 and a Hydrogen at C6. It possesses only one ortho-substituent.

-

C3-Br (The Steric Pocket): Located at position 3, this bromine is "sandwiched" between two Chlorines (C2 and C4). It possesses two ortho-substituents.

The Rule of Engagement: Under standard Suzuki conditions using bulky phosphine ligands (e.g., PPh₃), the catalyst will preferentially undergo oxidative addition at the less hindered C1-Br bond. The C3-Br bond, despite being electronically activated by the inductive effect of two chlorines, is sterically shielded.

Decision Pathway Diagram

The following diagram illustrates the logic flow for selective functionalization.

Figure 1: Mechanistic pathway favoring C1-functionalization based on steric accessibility.

Experimental Protocols

Protocol A: Selective Mono-Arylation at C1

Objective: Couple an aryl boronic acid selectively at the C1 position, leaving the C3-Br and C-Cl bonds intact.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Substrate | 1.0 | Electrophile | 1,3-Dibromo-2,4-dichlorobenzene |

| Ar-B(OH)₂ | 0.95 | Nucleophile | Slight deficit prevents bis-coupling |

| Pd(PPh₃)₄ | 0.03 | Catalyst | Bulky ligands enhance steric selectivity |

| Na₂CO₃ (2M aq) | 2.5 | Base | Mild base prevents scrambling |

| Toluene/EtOH | 4:1 v/v | Solvent | Standard biphasic system |

Step-by-Step Methodology

-

Inert Setup: Flame-dry a 3-neck round bottom flask and cool under a stream of Argon or Nitrogen.

-

Solvation: Charge the flask with 1,3-dibromo-2,4-dichlorobenzene (1.0 equiv) and the Aryl Boronic Acid (0.95 equiv). Dissolve in Toluene/Ethanol (0.1 M concentration relative to substrate).

-

Degassing: Sparge the solution with Argon for 15 minutes. Critical: Oxygen promotes homocoupling and catalyst decomposition.

-

Catalyst Addition: Add Pd(PPh₃)₄ (3 mol%). Stir for 5 minutes at room temperature.

-

Base Addition: Add degassed 2M Na₂CO₃ (2.5 equiv). The mixture will become biphasic.

-

Reaction: Heat to 60–70 °C .

-

Note: Do not exceed 80 °C. Higher temperatures increase the energy available to overcome the steric barrier at C3.

-

-

Monitoring: Monitor by HPLC or TLC every 2 hours. Look for the disappearance of the boronic acid.

-

Endpoint: Typically 4–6 hours. If >5% bis-coupled product appears, stop immediately.

-

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Silica gel chromatography. The mono-coupled product is usually significantly more polar than the starting material but less polar than the bis-product.

Protocol B: Sequential Functionalization (C3 Coupling)

Objective: Functionalize the remaining hindered C3-Br bond after C1 has been reacted.

Challenge: The C3-Br is sterically crowded. Standard conditions may fail or be sluggish. Solution: Use "Buchwald-type" dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos) which form highly active monolithic Pd(0) species capable of oxidative addition into hindered centers.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| C1-Product | 1.0 | Electrophile | From Protocol A |

| Ar'-B(OH)₂ | 1.5 | Nucleophile | Excess required for hindered coupling |

| Pd(OAc)₂ | 0.02 | Pre-catalyst | Source of Pd |

| SPhos | 0.04 | Ligand | 1:2 Pd:L ratio. Excellent for hindered aryl chlorides/bromides |

| K₃PO₄ | 3.0 | Base | Stronger base facilitates transmetallation in hindered systems |

| Toluene | - | Solvent | Anhydrous preferred |

Step-by-Step Methodology

-

Setup: Charge a reaction vial with the C1-substituted product (1.0 equiv), Second Boronic Acid (1.5 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and anhydrous K₃PO₄ (3.0 equiv).

-

Solvent: Add anhydrous Toluene (0.2 M).

-

Reaction: Seal the vial and heat to 100 °C for 12–18 hours.

-

Why: The high temperature and active ligand are necessary to force the Pd into the "sandwiched" C3 position.

-

-

Workup: Filter through a pad of Celite to remove inorganic salts. Concentrate and purify via column chromatography.

Reaction Workflow Diagram

The following diagram details the sequential logic, including decision points for ligand selection based on the target site.

Figure 2: Sequential workflow for accessing non-symmetrical 1,3-diaryl-2,4-dichlorobenzenes.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Selectivity (Bis-coupling) | Temperature too high (>80°C) or excess Boronic Acid. | Reduce Temp to 60°C. Ensure Boronic Acid is added slowly (syringe pump) or limited to 0.95 equiv. |

| No Reaction at C3 | Steric hindrance prevents Oxidative Addition. | Switch from PPh₃ to SPhos or XPhos . Increase Temp to 100-110°C. |

| Dehalogenation (Hydrodehalogenation) | Hydride source present (often from Ethanol). | Switch solvent to pure DME or Dioxane . Ensure solvent is anhydrous. |

| Protodeboronation | Boronic acid instability.[2] | Use Boronic Esters (Pinacol) or MIDA boronates for the coupling partner. Use anhydrous conditions (Base: CsF or K₃PO₄). |

References

-

Mechanistic Origins of Selectivity

- Langer, P. (2010). Regioselective Suzuki-Miyaura coupling reactions of polyhalogenated arenes and heteroarenes.

-

Steric Control in Polyhalogenated Systems

- Handy, S. T., & Zhang, Y. (2006). Suzuki couplings of polyhaloheterocycles: The dominance of steric factors. Synthesis, 2006(22), 3883–3886.

-

Buchwald Ligands for Hindered Substrates

- Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461–1473.

-

General Suzuki-Miyaura Protocol Guide

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Sources

Application Note: Sequential Functionalization of C-Br vs. C-Cl Bonds in Polyhaloarenes

Executive Summary

The ability to sequentially functionalize polyhalogenated aromatic systems is a cornerstone of modern medicinal chemistry. This application note provides a comprehensive guide to exploiting the reactivity differences between carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. By leveraging the distinct Bond Dissociation Energies (BDE) and rates of Oxidative Addition (OA), researchers can achieve high-fidelity orthogonal functionalization—reacting the C-Br bond exclusively in the first step, leaving the C-Cl bond intact for subsequent diversification.

Mechanistic Foundation[1]

The Thermodynamic Driver: Bond Dissociation Energy (BDE)

The fundamental basis for selectivity lies in the bond strength. The C-Br bond is significantly weaker and longer than the C-Cl bond, lowering the activation energy required for cleavage.

| Bond Type | Approx.[1][2][3][4][5] BDE (kcal/mol) | Bond Length (Å) | Reactivity Profile |

| C–I | ~53 | 2.10 | Most Reactive (often too unstable) |

| C–Br | ~68 | 1.90 | Ideal for Step 1 |

| C–Cl | ~96 | 1.74 | Latent (Requires Activation) |

| C–F | ~116 | 1.35 | Generally Inert to Coupling |

Kinetic Control: Oxidative Addition (OA)

In Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the rate-determining step for aryl halides is typically Oxidative Addition .[6]

-

Selectivity Principle: Pd(0) inserts into C-Br bonds orders of magnitude faster than C-Cl bonds.

-

Ligand Control:

-

First Coupling (C-Br): Use "standard" ligands (e.g., PPh3, dppf) that are reactive enough for Br but kinetically incompetent for Cl activation at moderate temperatures.[6]

-

Second Coupling (C-Cl): Switch to electron-rich, bulky ligands (e.g., Buchwald dialkylbiaryl phosphines like XPhos or SPhos) to lower the activation barrier for the stronger C-Cl bond.

-

Visualizing the Selectivity Landscape

Figure 1: Kinetic differentiation in Oxidative Addition. Path A is favored under mild conditions, preserving the C-Cl bond.[6]

Experimental Protocols

Protocol A: Sequential Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid to the C-Br site of 1-bromo-4-chlorobenzene (or heterocycle), then couple a second boronic acid to the C-Cl site.

Step 1: Site-Selective C-Br Coupling

This step relies on a "dumb" catalyst that cannot activate the chloride.

-

Reagents:

-

Procedure:

-

Charge reaction vessel with substrate, Boronic Acid A, and Catalyst.[6]

-

Evacuate and backfill with Nitrogen (3x).

-

Add degassed solvent and aqueous base.

-

Critical Control Point: Heat to 60–80°C . Do not exceed 90°C. Monitoring by HPLC/TLC is essential; stop immediately upon consumption of starting material.

-

Result: The C-Cl bond remains >98% intact.

-

-

Workup: Standard aqueous extraction (EtOAc/Water). Purify the monochlorinated biaryl intermediate via silica gel chromatography.

Step 2: C-Cl Activation (The "Difficult" Coupling)

This step requires a highly active catalyst system.

-

Reagents:

-

Procedure:

-

Combine reagents under inert atmosphere.

-

Critical Control Point: Heat to 100–110°C (reflux). The high temperature and electron-rich ligand are necessary to fracture the C-Cl bond.

-

-

Workup: Standard extraction and purification.

Protocol B: Lithium-Halogen Exchange (Cryogenic Selectivity)

Objective: Selective lithiation of C-Br in the presence of C-Cl for nucleophilic trapping.

Mechanism: Lithium-halogen exchange is kinetically controlled.[7] The rate of exchange follows I > Br > Cl.[7] At -78°C, Br-Li exchange is rapid, while Cl-Li exchange is negligible.[6]

-

Reagents:

-

Procedure:

-

Dissolve substrate in THF under Argon. Cool to -78°C (Dry ice/Acetone bath).

-

Add n-BuLi dropwise over 10-15 minutes.

-

Critical Control Point: Stir at -78°C for exactly 30–60 minutes. Do not warm up. Warming promotes "scrambling" (equilibration to the thermodynamically more stable lithio-species) or benzyne formation.

-

Add the Electrophile (dissolved in THF) slowly.

-

Allow to warm to room temperature only after the electrophile addition is complete.

-

-

Workup: Quench with saturated NH4Cl.

Strategic Workflow & Decision Tree

Figure 2: Operational workflow for selecting the correct methodology based on the desired end-product.

Expert Tips & Troubleshooting

-

The "Handy and Zhang" Rule: For heteroaromatics (e.g., pyridines), predicting selectivity can be tricky.[6] A reliable heuristic is that the most deshielded position (highest ppm in 1H NMR of the non-halogenated parent) is usually the most reactive toward oxidative addition [1].

-

Solvent Effects in Suzuki: If you observe minor C-Cl coupling during Step 1, switch from aqueous dioxane to Toluene/Ethanol . The lower polarity can slightly suppress the rate of OA for the more difficult chloride.

-

Lithiation Scrambling: If you observe the electrophile at the Cl position instead of Br, your temperature was too high, or you waited too long. The kinetic lithio-species (at Br) will equilibrate to the thermodynamic position (often ortho to a directing group or heteroatom) if given time/heat.

References

-

Handy, S. T., & Zhang, Y. (2006).[6][8][9] "A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics." Chemical Communications, (3), 299–301.[6]

-

Miyaura, N., & Suzuki, A. (1995).[6] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[6]

-

Luo, Y. R. (2007).[6] "Comprehensive Handbook of Chemical Bond Energies." CRC Press. (Source for BDE data).

-

Littke, A. F., & Fu, G. C. (2002).[6] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211.[6]

Sources

- 1. baranlab.org [baranlab.org]

- 2. quora.com [quora.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Oxidative addition - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 8. A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. semanticscholar.org [semanticscholar.org]

Overcoming the Steric Wall: Advanced Buchwald-Hartwig Amination Protocols

Topic: Buchwald-Hartwig Amination Protocols for Sterically Hindered Aryl Halides Content Type: Advanced Application Note & Protocol Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The formation of C–N bonds via Palladium-catalyzed cross-coupling is a cornerstone of modern medicinal chemistry.[1] However, sterically hindered substrates—specifically ortho-substituted aryl halides coupled with bulky primary or secondary amines—present a kinetic "dead zone" for traditional catalyst systems.

This application note details the operational protocols for overcoming these steric barriers. We focus on the Third and Fourth Generation (G3/G4) Palladacycle Precatalysts utilizing dialkylbiaryl phosphine ligands (Buchwald Ligands). Unlike traditional Pd(0)/Pd(II) sources, these systems ensure the rapid, quantitative generation of the active monoligated Pd(0) species required to drive the catalytic cycle in crowded chemical environments.

Mechanistic Insight: The Monoligated Imperative

Success in hindered aminations relies on shifting the equilibrium of the catalyst species. In unhindered systems, bis-ligated complexes (

The Solution: Bulky, electron-rich ligands (e.g., BrettPhos, RuPhos) are designed to destabilize the

Visualizing the Catalytic Cycle

The diagram below illustrates the G4 Precatalyst activation and the monoligated cycle essential for hindered substrates.

Caption: The G4 Precatalyst cycle. Note that the monoligated L-Pd(0) is regenerated, preventing the formation of inactive Pd-aggregates (Pd black).

Ligand Selection Matrix

Selecting the correct ligand is not random; it is dictated by the specific steric and electronic profile of the amine.

| Substrate Class | Recommended Ligand | Precatalyst | Why? |

| Primary Amines (Mono-hindered) | BrettPhos | BrettPhos Pd G4 | Large steric bulk promotes reductive elimination; electronic properties prevent |

| Secondary Amines (Acyclic) | RuPhos | RuPhos Pd G4 | Slightly smaller bulk than BrettPhos allows secondary amines to bind to the Pd(II) center. |

| Secondary Amines (Cyclic/Hindered) | RuPhos | RuPhos Pd G3/G4 | Universal standard for secondary amines. |

| Amides / Carbamates | tBuXPhos | tBuXPhos Pd G3 | Enhanced stability prevents catalyst poisoning by the amide oxygen. |

| Base-Sensitive Substrates | BrettPhos | BrettPhos Pd G4 | Compatible with weak bases ( |

Protocol A: The "Gold Standard" for Primary Amines

System: BrettPhos Pd G4 / NaOtBu Application: Coupling hindered aryl chlorides/bromides with primary amines.

Reagents & Materials

-

Catalyst: BrettPhos Pd G4 (Sigma-Aldrich/Strem). Note: G4 is preferred over G3 as the methylated backbone prevents potential inhibition by the precatalyst byproduct.

-

Ligand: BrettPhos (Optional: Add 1:1 equivalent relative to Pd if reaction times >12h).

-

Base: Sodium tert-butoxide (NaOtBu).[2][3] Must be stored in a glovebox or fresh bottle.

-

Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step Methodology

-

Preparation (In Glovebox or under Argon flow):

-

To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 equiv, e.g., 1.0 mmol).

-

Add BrettPhos Pd G4 (0.01 – 0.05 equiv; 1-5 mol%). Start with 2 mol% for optimization.

-

Add NaOtBu (1.4 equiv).

-

Critical: Do not add the amine yet if it is volatile. If solid/non-volatile, add now (1.2 equiv).

-

-

Solvent Addition:

-

Seal the vial with a septum cap (PTFE lined).[4]

-

Remove from glovebox (if applicable).

-

Inject Anhydrous Dioxane via syringe (Concentration: 0.2 M to 0.5 M relative to halide).

-

If amine is liquid/volatile: Add via microliter syringe through the septum now.

-

-

Reaction:

-

Place in a pre-heated aluminum block at 100 °C .

-

Stir vigorously (800+ RPM). Mass transfer is critical in heterogeneous base mixtures.

-

Run for 1–12 hours. Monitor via LCMS.[5]

-

-

Workup:

-

Cool to room temperature.[5] Dilute with EtOAc.

-

Filter through a small pad of Celite/Silica to remove Pd and salts.

-

Concentrate and purify via flash chromatography.

-

Protocol B: The "Challenging" Secondary Amine

System: RuPhos Pd G3 / LHMDS Application: Coupling ortho-substituted aryl halides with cyclic or acyclic secondary amines. This system utilizes a soluble base (LHMDS) to mitigate the "heterogeneous base problem" often seen with hindered substrates.

Reagents & Materials

-

Base: Lithium Bis(trimethylsilyl)amide (LHMDS) – 1.0 M in THF.[5]

-

Solvent: THF (from the base solution).

Step-by-Step Methodology

-

Vial Setup:

-

Base Addition (The Driver):

-

Add LHMDS solution (1.0 M in THF) dropwise.

-

Volume: 2.0 – 2.5 equiv.

-

Note: The solvent volume is usually dictated by the LHMDS solution. If too concentrated, add extra anhydrous THF to reach ~0.25 M.

-

-

Reaction:

-

Seal and heat to 65–80 °C . Note: LHMDS reactions often proceed at lower temperatures than NaOtBu reactions.

-

Stir for 2–8 hours.

-

-

Quench:

-

Caution: Carefully quench with saturated aqueous

(LHMDS is reactive). -

Extract with EtOAc, wash with water/brine.[5]

-

Troubleshooting & Optimization Logic

When hindered substrates fail, the failure mode is usually specific. Use this logic flow to diagnose the issue.

Caption: Diagnostic workflow for failed hindered aminations. SM = Starting Material.

References

-

Bruno, N. C., et al. "Buchwald-Hartwig Amination Using Pd G3 and G4 Precatalysts." Chemical Science, 2013, 4, 916.

-

Maitland, J., et al. "BrettPhos: A Ligand for the Efficient Coupling of Primary Amines." Journal of the American Chemical Society, 2008, 130(41), 13552.

-

Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564.

-

Fors, B. P., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society, 2008, 130(41), 13552.

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. enamine.net [enamine.net]

- 7. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]

Synthesis of benzonorbornadienes via benzyne intermediates

Application Note: High-Fidelity Synthesis of Benzonorbornadienes via Benzyne Intermediates

Executive Summary

Benzonorbornadiene (1 ) and its derivatives represent a critical class of rigid, bicyclic scaffolds used extensively in asymmetric catalysis (as C2-symmetric ligands), materials science (ROMP monomers), and medicinal chemistry (conformationally restricted bioisosteres).

The synthesis of 1 relies on the [4+2] Diels-Alder cycloaddition of benzyne (generated in situ) with cyclopentadiene . While conceptually simple, the transient nature of benzyne requires precise control over generation rates to favor cycloaddition over dimerization (biphenylene formation).

This guide provides two validated protocols:

-

Method A (The Gold Standard): Fluoride-induced elimination of 2-(trimethylsilyl)phenyl triflate. Recommended for high-value substrates and discovery chemistry.

-

Method B (Scalable/Legacy): Diazotization of anthranilic acid.[1] Recommended for large-scale commodity synthesis, with strict safety controls.

Mechanistic Insight & Pathway Visualization

The reaction proceeds through the generation of a highly reactive benzyne intermediate. The triple bond in the benzyne is electrophilic and strained, undergoing a rapid, concerted [4+2] cycloaddition with the diene.

Figure 1: Mechanistic Pathway and Competing Side Reactions

Caption: Kinetic pathway favoring [4+2] cycloaddition over dimerization requires maintaining a high local concentration of diene relative to benzyne.

Strategic Precursor Selection

Choose the method based on your specific constraints regarding cost, safety, and purity requirements.

| Feature | Method A: Silyl Triflate (Kobayashi) | Method B: Anthranilic Acid |

| Precursor | 2-(Trimethylsilyl)phenyl triflate | Anthranilic acid + Isoamyl nitrite |

| Activation | Fluoride source (CsF, TBAF) | Thermal decomposition |

| Conditions | Mild (Room Temp), Neutral | Refluxing solvent, Acidic/Basic |

| Safety | High (No explosion risk) | Low (Explosive intermediate) |

| Yield | High (80–95%) | Moderate (40–70%) |

| Cost | High (Reagent cost) | Low (Commodity chemicals) |

| Best For | Drug discovery, complex ligands | Multi-gram scale up, simple scaffolds |

Protocol A: Fluoride-Induced Elimination (Kobayashi Method)

Recommended for: High-purity synthesis, functionalized derivatives, and safety-critical environments.

This method utilizes the hypervalent iodine or silyl triflate precursors developed by Kobayashi. It operates under neutral conditions, tolerating sensitive functional groups.

Reagents & Materials

-

Precursor: 2-(Trimethylsilyl)phenyl triflate (1.0 equiv).

-

Diene: Cyclopentadiene (freshly cracked, 2.0–5.0 equiv).

-

Activator: Cesium Fluoride (CsF) (2.0 equiv) or TBAF.

-

Solvent: Acetonitrile (MeCN) or THF (anhydrous).

Step-by-Step Workflow

-

Diene Preparation (Critical):

-

Crack dicyclopentadiene at 180°C and collect the monomer (cyclopentadiene) at 40–42°C.

-

Note: Use immediately or store at -78°C. Dimerization of the diene reduces yield.

-

-

Reaction Setup:

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Add CsF (304 mg, 2.0 mmol) . Tip: Dry CsF in a vacuum oven at 100°C overnight if precise stoichiometry is required.

-

Suspend CsF in anhydrous MeCN (10 mL) .

-

-

Addition:

-

Add Cyclopentadiene (excess, e.g., 5.0 mmol) to the suspension.

-

Add 2-(Trimethylsilyl)phenyl triflate (298 mg, 1.0 mmol) via syringe.

-

-

Reaction:

-

Stir at room temperature (23°C) for 12 hours.

-

Observation: The reaction is generally mild; no significant exotherm should occur.

-

-

Workup:

-

Dilute with diethyl ether (50 mL) and water (50 mL).

-

Separate organic layer; wash with brine.

-

Dry over MgSO₄, filter, and concentrate carefully (product is volatile).

-

-

Purification:

-

Flash column chromatography (Silica gel, Hexanes/EtOAc 98:2).

-

Target Yield: 85–92%.

-

Protocol B: Diazotization of Anthranilic Acid

Recommended for: Large batches where reagent cost is the primary constraint.

⚠️ SAFETY CRITICAL WARNING: This reaction generates benzenediazonium-2-carboxylate in situ. This intermediate is highly explosive when dry.[1]

-

NEVER allow the reaction mixture to dry out completely before the intermediate is consumed.[1]

-

NEVER use a metal spatula to scrape the walls of the flask if a precipitate forms.

-

Conduct behind a blast shield.

Reagents

-

Anthranilic acid (1.0 equiv).

-

Isoamyl nitrite (1.5 equiv).

-

Cyclopentadiene (excess).

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

Step-by-Step Workflow

-

Setup:

-

Equip a 3-neck flask with a reflux condenser and addition funnel.[2]

-

Dissolve Anthranilic acid (1.37 g, 10 mmol) and Cyclopentadiene (fresh, 20 mmol) in DCE (20 mL) .

-

Heat the mixture to reflux (83°C).

-

-

Diazotization (The Danger Zone):

-

Completion:

-

Reflux for an additional 30 minutes after addition is complete.

-

Color Change: Solution usually turns deep orange/brown.

-

-

Workup:

-

Purification:

-

Distillation is often preferred for this scale (bp ~82°C at 16 mbar), or column chromatography.

-

Target Yield: 50–65%.

-

Experimental Troubleshooting & Optimization

Figure 2: Decision Logic for Troubleshooting

Caption: Systematic diagnosis of reaction failures focuses on concentration ratios and reagent quality.

Common Issues:

-

Biphenylene Formation: Indicates benzyne concentration is too high relative to the diene. Solution: Add the precursor more slowly (syringe pump) or increase cyclopentadiene equivalents.

-

Oligomerization: Cyclopentadiene can polymerize. Solution: Always crack immediately before use.

Applications in Drug Discovery & Catalysis

The benzonorbornadiene scaffold is not merely an endpoint but a versatile intermediate.

-

Chiral Ligands (tfb):

-

Hydrogenation of the double bond followed by functionalization yields C2-symmetric ligands.

-

The alkene itself serves as a steering ligand in Rh(I) and Ir(I) catalysis (e.g., tetrafluorobenzobarrelenes).

-

-

ROMP Monomers:

-

Ring-Opening Metathesis Polymerization using Grubbs catalysts opens the strained alkene to form poly(benzonorbornadiene), a polymer with high thermal stability and optical transparency.

-

-

Bioisosteres:

-

The rigid bicyclic framework acts as a spacer in drug design, locking pharmacophores into specific spatial orientations to improve binding affinity.

-

References

-

Kobayashi, S., et al. "Efficient Synthesis of 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate: A Versatile Precursor to o-Benzyne."[5][6] Journal of Organic Chemistry, 2009.

-

Logullo, F. M., et al. "Benzenediazonium-2-carboxylate and Biphenylene." Organic Syntheses, Coll.[1][7] Vol. 5, p. 54 (1973).

-

Kitamura, T. "Benzyne - Organic Syntheses Procedure (Fluoride Method)." Organic Syntheses, Vol. 93, p. 252 (2016).

-

Coe, J. W., et al. "Synthesis of Benzonorbornadienes: Regioselective Benzyne Formation."[8] Journal of Organic Chemistry, 2001.[8]

-

Sigma-Aldrich. "Safety Data Sheet: Benzenediazonium-2-carboxylate." (General Safety Reference).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. How to prepare 2-(trimethylsilyl)phenyl trifluoromethanesulfonate?_Chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. people.uncw.edu [people.uncw.edu]

Troubleshooting & Optimization

Technical Support Center: Regioselective Bromination of 1,3-Dichlorobenzene

Target Product: 1-Bromo-2,4-dichlorobenzene

Ticket ID: REGIO-BR-24DCB

Diagnostic Overview: Defining the Chemistry

User Advisory: The term "2,4-dichlorobenzene" is a common nomenclatural ambiguity. In IUPAC standards, the substrate is 1,3-dichlorobenzene (

The Reaction Landscape

The bromination of 1,3-dichlorobenzene is an Electrophilic Aromatic Substitution (EAS) on a deactivated ring.

-

Substrate: 1,3-Dichlorobenzene (Electron Deficient).

-

Directing Effects: Chlorine (

) is an ortho/para director but strongly deactivating (inductive withdrawal). -

The Regioselectivity Challenge:

-

Position 2 (Ortho/Ortho): Sandwiched between two chlorines. Highly sterically hindered. (Minor Product).

-

Position 4/6 (Ortho/Para): Less hindered. Electronic sweet spot. (Major Target ).

-

Position 5 (Meta/Meta): Electronically disfavored.

-

Visualizing the Pathway:

Figure 1: Reaction pathway showing the kinetic favorability of the 4-position vs. the sterically hindered 2-position.

Troubleshooting Guide (FAQ)

Q1: Why is my reaction yield low (<40%) despite running overnight?

Root Cause: The 1,3-dichlorobenzene ring is strongly deactivated. Standard Lewis acids (like uncatalyzed

-

Switch Catalyst: Move from

filings to anhydrous -

Increase Electrophilicity: Use the "Superelectrophile" method. Switch to N-Bromosuccinimide (NBS) in concentrated

. This generates the highly reactive protonated NBS species, which brominates deactivated rings rapidly at room temperature [1].

Q2: I am seeing significant amounts of 4,6-dibromo-1,3-dichlorobenzene. How do I stop at mono-bromination?

Root Cause: While the first bromine deactivates the ring further, the difference in reactivity between the substrate and the mono-bromo product is not massive. Excess bromine or high temperatures will push the reaction to the dibromo stage. Corrective Action:

-

Stoichiometry Control: Use a slight deficit of the brominating agent (0.95 eq). It is easier to separate unreacted starting material (boiling point difference) than the dibromo byproduct.

-

Temperature Modulation: If using

, do not exceed 40°C. If using NBS/Acid, run at 20–25°C. -

Solvent Choice: Use a non-polar solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) to moderate the rate, rather than running neat.

Q3: I detected isomer scrambling (chlorine migration). What happened?

Root Cause: You likely used Aluminum Chloride (

-

Immediate Fix: Switch to Ferric Chloride (

) or Ferric Bromide (

Recommended Protocols

Method A: The "Superelectrophile" Method (High Selectivity)

Best for: Laboratory scale, high purity requirements, deactivated substrates.

Mechanism: Protonated NBS acts as a superior source of

| Parameter | Specification |

| Reagent | N-Bromosuccinimide (NBS) (1.0 - 1.1 equiv) |

| Solvent/Catalyst | Concentrated |

| Temperature | Room Temperature (25°C) |

| Time | 1–3 Hours |

| Expected Yield | 85–92% |

Step-by-Step:

-

Dissolve 1,3-dichlorobenzene (10 mmol) in concentrated sulfuric acid (5 mL). The solution may darken.

-

Add NBS (11 mmol) portion-wise over 15 minutes to control exotherm.

-

Stir at room temperature. Monitor by TLC (Hexane/EtOAc) or GC-MS.

-

Quench: Pour the reaction mixture onto crushed ice (50g).

-

Workup: Extract with DCM (

mL). Wash organics with saturated -

Purification: Recrystallize from ethanol or distill if necessary.

Method B: The Classical Lewis Acid Method (Scalable)

Best for: Large scale, lower cost, robust handling.

| Parameter | Specification |

| Reagent | Elemental Bromine ( |

| Catalyst | |

| Solvent | Dichloromethane (DCM) or Neat |

| Temperature | Reflux (40°C) |

Step-by-Step:

-

Suspend

in 1,3-dichlorobenzene (or DCM solution). -

Add

dropwise via an addition funnel. Crucial: The rate of addition should match the consumption (decolorization) of bromine. -

Scrub the evolved

gas using a NaOH trap. -

Stir for 2–4 hours post-addition.

-

Quench: Add aqueous sodium bisulfite (

) to destroy excess bromine. -

Workup: Separate phases, wash with water, dry over

.

Data & Decision Support

Regioselectivity Comparison Table

| Method | 1-Br-2,4-DCB (Target) | 2-Br-1,3-DCB (Steric Impurity) | Poly-bromo Species |

| Uncatalyzed | < 5% (No Reaction) | 0% | 0% |

| 80-85% | 2-3% | 10-15% | |

| NBS / | 92-95% | < 1% | < 5% |

| 60-70% | 5-10% | High (plus isomerization) |

Troubleshooting Decision Tree

Figure 2: Rapid diagnostic tree for common bromination failures.

References

-

Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007).[1] "Bromination of Deactivated Aromatics: A Simple and Efficient Method." The Journal of Organic Chemistry, 72(15), 5867–5869.

-

Ashenhurst, J. (2018). "Electrophilic Aromatic Substitution: Halogenation of Benzene." Master Organic Chemistry.

-

PubChem. (n.d.).[2] "1-Bromo-2,4-dichlorobenzene (Compound)."[2][3][4] National Library of Medicine.

Sources

- 1. Bromination of Deactivated Aromatics: A Simple and Efficient Method [organic-chemistry.org]

- 2. 1-Bromo-2,4-dichlorobenzene 97 1193-72-2 [sigmaaldrich.com]

- 3. 1-Bromo-2,4-dichlorobenzene, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 1-Bromo-2,4-dichlorobenzene | C6H3BrCl2 | CID 70947 - PubChem [pubchem.ncbi.nlm.nih.gov]

Separation of 1,3-Dibromo-2,4-dichlorobenzene from isomeric byproducts

Topic: Separation of 1,3-Dibromo-2,4-dichlorobenzene from Isomeric Byproducts For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The Challenge of Regioisomeric Purity

In the synthesis of complex halogenated aromatic compounds, achieving high isomeric purity is a critical, yet often formidable, challenge. The synthesis of 1,3-Dibromo-2,4-dichlorobenzene, a valuable intermediate in pharmaceutical and materials science, is frequently accompanied by the formation of regioisomeric byproducts. These isomers often possess nearly identical physical properties, making their separation by conventional methods like simple distillation practically impossible.[1][2] This guide provides a comprehensive technical resource, structured in a question-and-answer format, to troubleshoot the common issues encountered during the purification of 1,3-Dibromo-2,4-dichlorobenzene. We will explore the underlying principles of separation techniques and offer field-proven protocols to help you achieve your desired product purity.

FAQ 1: What are the likely isomeric byproducts formed during the synthesis of 1,3-Dibromo-2,4-dichlorobenzene, and why are they difficult to separate?

Answer:

The synthesis of 1,3-Dibromo-2,4-dichlorobenzene typically involves the electrophilic bromination of 1,3-dichlorobenzene.[3] The directing effects of the two chlorine atoms guide the incoming bromine atoms, but the reaction can lack perfect regioselectivity, leading to a mixture of products. The primary challenge arises from the similar physicochemical properties of these isomers.

Common Isomeric Byproducts and Their Properties:

The separation is difficult because these isomers often have very close boiling points and similar polarities.[2][4] This makes standard fractional distillation and simple chromatographic methods inefficient. The key to successful separation lies in exploiting the subtle differences in their physical properties, particularly melting points and molecular geometry, which can be leveraged by techniques like fractional crystallization and advanced chromatography.

| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Likely Physical State |

| 1,3-Dibromo-2,4-dichlorobenzene (Target) | Br(1)-C6H2-Cl(2)-Br(3)-Cl(4) | C₆H₂Br₂Cl₂ | 304.85 | Solid/Liquid |

| 1-Bromo-2,4-dichlorobenzene | Br(1)-C6H3-Cl(2)-Cl(4) | C₆H₃BrCl₂ | 225.90 | Liquid |

| 1,5-Dibromo-2,4-dichlorobenzene | Br(1)-C6H2-Cl(2)-Cl(4)-Br(5) | C₆H₂Br₂Cl₂ | 304.85 | Solid/Liquid |

| 1,2-Dibromo-4,5-dichlorobenzene | Br(1)-Br(2)-C6H2-Cl(4)-Cl(5) | C₆H₂Br₂Cl₂ | 304.85 | Solid/Liquid |

(Note: Specific melting and boiling point data for all isomers are not widely published; properties are inferred from related structures like dichlorobenzenes and dibromobenzenes where para-isomers tend to have higher melting points due to symmetry).[5][6]

FAQ 2: My fractional crystallization is yielding an impure product or low recovery. What's going wrong?

Answer:

Fractional crystallization is a powerful technique for separating isomers with different melting points.[2][7] However, its success hinges on careful control of conditions. Failure to achieve purity often points to issues with eutectic formation, cooling rates, or inefficient removal of the mother liquor.

Troubleshooting Guide: Fractional Crystallization

| Observed Problem | Probable Cause | Scientific Explanation | Recommended Solution |

| Oily or "wet" crystals | Inefficient removal of mother liquor. | The impure mother liquor remains trapped within the crystal lattice or on the crystal surface, contaminating the final product. | 1. Increase "Sweating" Time: After initial crystallization, gently warm the crystal mass to a temperature just below the melting point of the pure compound. This "sweats" out the trapped, lower-melting impurities.[7] 2. Improve Filtration/Centrifugation: Use a jacketed filter with vacuum to ensure the mother liquor is thoroughly removed while the crystals remain solid. |

| Low Yield | Cooling too quickly or to the wrong temperature. | Rapid cooling promotes the formation of small, impure crystals and can cause the entire mixture to solidify, preventing fractionation. | 1. Slow, Controlled Cooling: Employ a programmable cooling bath to decrease the temperature slowly (e.g., 1-2°C per hour) to allow for the growth of large, well-ordered crystals of the desired isomer. 2. Determine Phase Diagram: If possible, perform differential scanning calorimetry (DSC) on mixtures to understand the eutectic points and optimize the crystallization temperature. |

| No significant purification | The isomer mixture is near a eutectic point. | At the eutectic composition, the mixture behaves as a single substance with a sharp melting point lower than that of any individual component, making separation by crystallization impossible.[7] | 1. Change the Solvent: Introduce a solvent that alters the solubility of the isomers to different extents, thereby shifting the eutectic point. Test solvents like ethanol, hexane, or isopropanol.[8][9] 2. Multi-Stage Crystallization: Purify the material in stages. The mother liquor from the first stage can be re-processed to recover more product.[1][10] |

Protocol: Multi-Stage Melt Crystallization

This protocol is designed for separating a target isomer with a higher melting point from its impurities.

-

Melt the Mixture: In a jacketed reaction vessel, heat the crude isomeric mixture until it is completely molten.

-

Initiate Cooling (Stage 1): Begin slow, controlled cooling with gentle agitation. Target a temperature a few degrees below the expected melting point of the pure target compound.

-

Hold and Grow: Maintain this temperature for several hours to allow large crystals of the target isomer to form.

-

Separate Mother Liquor: Once crystal growth ceases, drain the liquid mother liquor, leaving the solidified crystals behind.

-

Sweating (Purification): Increase the temperature to just below the melting point of the pure target. The lower-melting impurities will melt and drain away.

-

Re-Melt and Re-Crystallize (Stage 2): Melt the purified crystal mass from Stage 1 and repeat the cooling and sweating process to achieve higher purity.

-

Analysis: Analyze the purity of the final crystal mass and the mother liquor fractions at each stage using GC-MS or HPLC.[11][12]

Workflow for Fractional Crystallization```dot

Caption: Decision logic for troubleshooting poor chromatographic separation.

References

- U.S.

-

Wikipedia, "Bromochlorobenzene," Wikipedia, the free encyclopedia. [Link]

-

Budzianowski, A., & Katrusiak, A. (2014). "Structure-melting relations in isomeric dibromobenzenes." Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(Pt 3), 492–497. [Link]

-

ResearchGate, "Structure–melting relations in isomeric dibromobenzenes," Request PDF. [Link]

-

CrystEngComm, "Alternative separation strategy for o -/ p -dichlorobenzene mixtures through supramolecular chemistry protocols," RSC Publishing. [Link]

-

Solubility of Things, "Dibromobenzene isomers," Solubility of Things. [Link]

- U.S.

-

Chromatography Forum, "Separation of Bromodichlorobenzene isomers," Chromatography Forum. [Link]

-

Sulzer, "Fractional Crystallization," Sulzer Chemtech. [Link]

-

PubChem, "1,3-Dibromo-5-chlorobenzene," National Center for Biotechnology Information. [Link]

-

PubChem, "1,3-Dibromo-2,4-dichlorobenzene," National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry, "Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column," RSC Publishing. [Link]

-

ResearchGate, "Determination of 1,2-dibromoethane, 1,4-dichlorobenzene and naphthalene residues in honey by gas chromatography-mass spectrometry using purge and trap thermal desorption extraction," ResearchGate. [Link]

- Chinese Patent CN102838448A, "Process for fractional crystallization of p-dichlorobenzene," Google P

-

MicroSolv Technology Corporation, "Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation," MicroSolv. [Link]

-

Open Oregon Educational Resources, "3.2 Solubility – Introductory Organic Chemistry," Open Oregon. [Link]

Sources

- 1. US5382725A - Process for the purification of 1,3-dihalobenzene from an isomeric mixture of dihalobenzenes - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. 1-BROMO-2,4-DICHLOROBENZENE synthesis - chemicalbook [chemicalbook.com]

- 4. Alternative separation strategy for o -/ p -dichlorobenzene mixtures through supramolecular chemistry protocols - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00684D [pubs.rsc.org]

- 5. Structure-melting relations in isomeric dibromobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rcprocess.se [rcprocess.se]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 10. CN102838448A - Process for fractional crystallization of p-dichlorobenzene - Google Patents [patents.google.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. researchgate.net [researchgate.net]

Preventing dehalogenation side reactions in Pd-catalyzed couplings

Technical Support Center: Catalysis Integrity Unit Topic: Mitigation of Dehalogenation (Hydrodehalogenation) in Pd-Catalyzed Cross-Couplings Ticket ID: #DH-402-Pd Status: Open

Introduction: The "Phantom" Byproduct

Welcome to the Catalysis Integrity Unit. You are likely here because your LCMS shows a mass corresponding to

This is Hydrodehalogenation . It is not random; it is a mechanistic leak. This guide provides the diagnostic logic and protocols to seal that leak.

Part 1: Diagnostic Hub (The Mechanism of Failure)

User Question: "Why is my aryl halide turning into a simple arene?"

Technical Insight: Dehalogenation is driven by the formation of a Palladium-Hydride (L-Pd-H) species.[1] Once formed, this species undergoes reductive elimination with your aryl substrate to form Ar-H. To stop the side reaction, you must identify the source of the hydride.

Common Hydride Sources:

- -Hydride Elimination: Occurs from alkyl groups on the ligand, the base (e.g., isopropoxide), or the nucleophile.

-

Solvent Oxidation: Primary and secondary alcohols (MeOH, iPrOH) are excellent hydride donors.

-

Protodehalogenation: Trace water or acidic protons in the presence of reduced Pd species.

Visualizing the "Leak" The diagram below maps the competition between the Productive Cycle (Cross-Coupling) and the Destructive Cycle (Dehalogenation).

Figure 1: The Mechanistic Fork. The red path indicates where the catalytic cycle is hijacked by hydride sources.

Part 2: The Solution Matrix (Ligands, Bases, Solvents)

User Question: "I'm using Pd(PPh3)4 and K2CO3 in Ethanol/Water. What should I change?"

Technical Insight: Your current system is a "perfect storm" for dehalogenation. PPh3 is slow to reductively eliminate, and Ethanol is a hydride donor. You must shift the kinetics to favor the cross-coupling over the side reaction.

The Ligand Switch (The Primary Fix)

You need a ligand that is bulky and electron-rich .

-

Why? Bulky ligands (large cone angle) accelerate Reductive Elimination. If the desired coupling happens faster than the Pd-H formation, you win.

-

Recommendation: Switch to Buchwald Biaryl Phosphines.

| Ligand Class | Specific Ligand | Risk of Dehalogenation | Mechanism of Protection |

| Triphenylphosphine | PPh3 | High | Slow reductive elimination allows time for side reactions. |

| Biaryl Phosphines | XPhos, RuPhos | Very Low | Steric bulk forces rapid C-C/C-N bond formation. |

| NHC | IPr, SIPr | Low | Strong |

| Bidentate | dppf | Medium | Good for sterics, but less active than XPhos for difficult cases. |

The Base & Solvent Check

Avoid reagents that contain

-

Solvent:

-

❌ Avoid: Isopropanol, Ethanol (Secondary alcohols are the worst offenders).

-

✅ Use: Toluene, 1,4-Dioxane, THF, or t-Amyl alcohol (sterically hindered, less prone to oxidation).

-

-

Base:

-

❌ Avoid: NaOEt, NaOiPr (Direct hydride donors).

-

✅ Use: Inorganic bases (K3PO4, Cs2CO3) or bases without